1-(Pyridin-4-yl)cyclohexane-1-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit rho-associated protein kinases, affecting calcium sensitization and leading to smooth muscle relaxation .
Result of Action
Based on its potential inhibition of protein kinases, it could potentially influence cell signaling and other cellular processes .
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with pyridine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like ethanol . The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(Pyridin-4-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the reaction type and conditions used .
Scientific Research Applications
1-(Pyridin-4-yl)cyclohexane-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Pyridin-4-yl)cyclohexane-1-carboxamide can be compared to other similar compounds, such as:
1-(Pyridin-3-yl)cyclohexane-1-carboxamide: Similar structure but with the pyridine ring attached at the 3-position, leading to different chemical and biological properties.
1-(Pyridin-2-yl)cyclohexane-1-carboxamide: Another isomer with the pyridine ring at the 2-position, which also affects its reactivity and applications.
Properties
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(15)12(6-2-1-3-7-12)10-4-8-14-9-5-10/h4-5,8-9H,1-3,6-7H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERJHHXOHWWPCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=NC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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